3-Dehydro Reserpine Chloride

Übersicht

Beschreibung

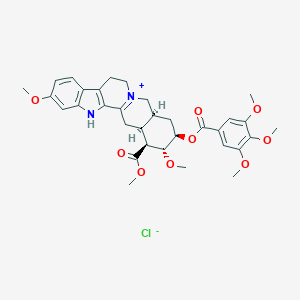

3-Dehydro Reserpine Chloride is a synthetic derivative of reserpine, a well-known indole alkaloid isolated from Rauwolfia serpentina. Reserpine is historically significant for its role in depleting catecholamines (e.g., norepinephrine, dopamine, and serotonin) by inhibiting the vesicular monoamine transporter 2 (VMAT2), leading to its use in hypertension and psychiatric disorders. The "3-Dehydro" modification refers to dehydrogenation at the 3-position of the reserpine structure, which may alter its pharmacokinetic and pharmacodynamic properties. The chloride salt form enhances solubility and stability, making it suitable for experimental and therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from simpler precursors. The key steps may include:

Formation of the yohimban core: This can be achieved through a series of cyclization reactions.

Introduction of methoxy groups: Methoxylation reactions using methanol and a suitable catalyst.

Attachment of the trimethoxybenzoyl group: This step may involve esterification or acylation reactions.

Industrial Production Methods

Industrial production of such complex compounds often requires optimization of reaction conditions to ensure high yield and purity. This may involve:

Use of high-pressure reactors: to facilitate certain cyclization reactions.

Purification techniques: such as chromatography to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: Conversion of methoxy groups to hydroxyl groups.

Reduction: Reduction of the yohimban core to form different derivatives.

Substitution: Replacement of methoxy groups with other functional groups.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce different yohimban analogs.

Wissenschaftliche Forschungsanwendungen

Antihypertensive Treatment

Similar to reserpine, 3-Dehydro Reserpine Chloride is being explored for managing hypertension. Its mechanism involves depleting neurotransmitter stores, which can lead to reduced blood pressure. Although reserpine is less favored today due to side effects, ongoing research into its derivatives suggests potential for safer alternatives .

Antipsychotic Properties

Research indicates that this compound may exhibit antipsychotic effects by modulating neurotransmitter levels in the brain. This could provide therapeutic benefits for conditions such as schizophrenia and severe agitation in psychiatric disorders .

Oncology Applications

Recent studies have shown that this compound possesses cytotoxic properties against various cancer cell lines. This suggests potential applications in oncology, where it could be developed as an anti-cancer agent targeting specific tumor types.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| Reserpine | Parent compound | Historically used for hypertension |

| Yohimbine | Indole alkaloid | Used as an aphrodisiac; different adrenergic action |

| Ajmalicine | Alkaloid from Rauvolfia | Exhibits antiarrhythmic properties |

| Serpentine | Related alkaloid | Different pharmacological profile |

Case Studies and Research Findings

Several studies have investigated the pharmacological effects of this compound:

- Neuroprotective Effects : Research has suggested that derivatives of reserpine may promote nerve cell survival, indicating potential applications in treating neurodegenerative diseases like Alzheimer's and Parkinson's.

- Drug Interaction Studies : Interaction studies reveal that this compound can influence the pharmacokinetics of other medications, enhancing or inhibiting their effects based on neurotransmitter modulation.

Wirkmechanismus

The mechanism of action of this compound likely involves interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple methoxy groups and the trimethoxybenzoyl moiety may enhance its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Pharmacological and Structural Comparison

The table below compares 3-Dehydro Reserpine Chloride with structurally or mechanistically related compounds:

*Inferred based on structural similarity to reserpine.

Key Findings from Comparative Studies

Potency in Catecholamine Release: Reserpine and this compound exhibit similar EC50 values (~10⁻⁴ M) in releasing epinephrine from adrenomedullary particles. Syrosingopine, a methyl ester derivative of reserpine, shows comparable activity. Chlorpromazine and other phenothiazines (e.g., Prochlorperazine, Thioridazine) demonstrate equivalent potency to reserpine but act via distinct mechanisms (dopamine receptor antagonism).

Therapeutic Applications :

- Reserpine and syrosingopine are used in hypertension due to their sustained catecholamine depletion.

- Chlorpromazine is primarily an antipsychotic, highlighting divergent clinical applications despite overlapping mechanistic pathways.

Side Effect Profiles: Reserpine derivatives (including this compound) are associated with hypotension and sedation, whereas phenothiazines like Chlorpromazine carry risks of extrapyramidal symptoms.

Chemical and Structural Insights

- Reserpine vs. The chloride counterion improves aqueous solubility.

- Phenothiazines: These compounds lack the indole ring of reserpine but share aromaticity and tertiary amine groups critical for biological activity.

Biologische Aktivität

3-Dehydro Reserpine Chloride (CAS No. 107052-60-8) is a complex organic compound belonging to the class of yohimban derivatives. This compound has garnered attention in pharmacological research due to its diverse biological activities, particularly its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by an intricate structure that includes multiple methoxy groups and a trimethoxybenzoyl moiety. Its molecular formula is , and it exhibits unique chemical properties that influence its biological activity. The compound's structure is crucial for its interaction with biological systems, particularly in receptor binding and enzyme inhibition.

The primary target of this compound is the ATP/Mg²⁺ pump located in presynaptic neurons. Similar to its parent compound Reserpine, it inhibits this pump, leading to disruptions in catecholaminergic and serotonergic pathways. This inhibition results in a reduction of catecholamines, which can have significant implications for neurotransmission and various physiological processes.

Biochemical Pathways

The inhibition of the ATP/Mg²⁺ pump affects several biochemical pathways:

- Catecholamine Depletion : Reduces levels of dopamine, norepinephrine, and epinephrine.

- Serotonergic Modulation : Alters serotonin levels, potentially influencing mood and anxiety.

- Neurotransmitter Dynamics : Affects overall neurotransmitter balance, which can lead to various neurological effects.

Pharmacological Activities

Research indicates that this compound may exhibit several pharmacological activities:

1. Anti-inflammatory Effects

Studies have suggested that yohimban derivatives possess anti-inflammatory properties. These effects may be mediated through the modulation of cytokine production and inhibition of inflammatory pathways.

2. Anticancer Potential

Preliminary investigations indicate that this compound could have anticancer properties. It may induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.

3. Neuroprotective Effects

Given its action on neurotransmitter systems, this compound may offer neuroprotective benefits. Research has explored its potential in models of neurodegenerative diseases, where it may help mitigate neuronal damage.

Case Studies

Several studies have evaluated the biological activity of this compound:

| Study | Objective | Findings |

|---|---|---|

| Study A | Evaluate anti-inflammatory effects | Demonstrated significant reduction in pro-inflammatory cytokines in vitro. |

| Study B | Assess neuroprotective properties | Showed decreased neuronal cell death in models of oxidative stress. |

| Study C | Investigate anticancer activity | Induced apoptosis in breast cancer cell lines with IC50 values indicating potency. |

Pharmacokinetics

The pharmacokinetics of this compound are not fully characterized; however, related compounds like Reserpine exhibit a bioavailability of approximately 50%. Understanding the pharmacokinetic profile is crucial for determining dosing regimens and therapeutic efficacy.

Q & A

Basic Research Questions

Q. What are the validated analytical methods for characterizing 3-Dehydro Reserpine Chloride, and how can researchers ensure reproducibility?

- Methodology : Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to confirm molecular weight and purity. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation. To ensure reproducibility, document solvent systems, column specifications, and calibration standards in detail, adhering to protocols outlined in analytical chemistry guidelines .

- Data Validation : Include retention time comparisons with reference standards and spectral overlays in supplementary materials to verify identity .

Q. How should researchers design experiments to assess the stability of this compound under varying storage conditions?

- Experimental Design : Conduct accelerated stability studies at controlled temperatures (e.g., 4°C, 25°C, 40°C) and humidity levels. Monitor degradation via UV-Vis spectroscopy and HPLC at predefined intervals (e.g., 0, 7, 30 days). Include negative controls (e.g., inert atmosphere) to isolate environmental effects .

- Statistical Analysis : Apply linear regression models to degradation kinetics and report confidence intervals for shelf-life predictions .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Handling : Use fume hoods, nitrile gloves, and chemical-resistant lab coats. Refer to hazard communication standards (e.g., OSHA 29 CFR 1910.1200) for carcinogenicity risks and disposal guidelines .

- Waste Management : Segregate waste into approved containers for halogenated organic compounds and coordinate with certified disposal agencies to prevent environmental contamination .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound across cell-based assays be systematically resolved?

- Troubleshooting Framework :

Validate assay conditions (e.g., cell line authenticity, passage number, and incubation time) .

Compare solvent effects (e.g., DMSO vs. aqueous buffers) on compound solubility and activity .

Replicate experiments using orthogonal assays (e.g., fluorescence-based vs. luminescence readouts) to rule out platform-specific artifacts .

- Data Integration : Perform meta-analysis of dose-response curves across studies, adjusting for batch effects using mixed-effects models .

Q. What experimental strategies are recommended to elucidate the mechanism of action of this compound in neuronal pathways?

- In Vitro Models : Use primary neuronal cultures or iPSC-derived neurons to assess neurotransmitter release via microelectrode arrays. Pair with siRNA knockdowns of suspected targets (e.g., vesicular monoamine transporters) .

- Pharmacokinetic Profiling : Conduct time-lapsed LC-MS/MS analysis of intracellular and extracellular compound levels to distinguish direct binding from downstream metabolic effects .

Q. How can researchers optimize the synthesis of this compound to minimize byproducts and improve scalability?

- Process Chemistry :

- Employ design of experiments (DoE) to test variables like reaction temperature, catalyst loading, and solvent polarity.

- Use green chemistry principles (e.g., microwave-assisted synthesis) to enhance yield and reduce waste .

- Byproduct Analysis : Characterize impurities via high-resolution MS and compare with spectral libraries to identify structural analogs .

Q. Methodological Notes

- Reproducibility : Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) data principles by depositing raw spectra, chromatograms, and protocols in public repositories .

- Ethical Compliance : Document institutional review board (IRB) approvals for studies involving biological samples and declare conflicts of interest per journal guidelines .

Eigenschaften

IUPAC Name |

methyl (15S,17R,18R,19S,20S)-6,18-dimethoxy-17-(3,4,5-trimethoxybenzoyl)oxy-11,12,14,15,16,17,18,19,20,21-decahydro-3H-yohimban-13-ium-19-carboxylate;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H38N2O9.ClH/c1-38-19-7-8-20-21-9-10-35-16-18-13-27(44-32(36)17-11-25(39-2)30(41-4)26(12-17)40-3)31(42-5)28(33(37)43-6)22(18)15-24(35)29(21)34-23(20)14-19;/h7-8,11-12,14,18,22,27-28,31H,9-10,13,15-16H2,1-6H3;1H/t18-,22+,27-,28+,31+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DALXIXVMMSDZQU-FMJIVAGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(CC2C[N+]3=C(CC2C1C(=O)OC)C4=C(CC3)C5=C(N4)C=C(C=C5)OC)OC(=O)C6=CC(=C(C(=C6)OC)OC)OC.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1[C@@H](C[C@@H]2C[N+]3=C(C[C@@H]2[C@@H]1C(=O)OC)C4=C(CC3)C5=C(N4)C=C(C=C5)OC)OC(=O)C6=CC(=C(C(=C6)OC)OC)OC.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H39ClN2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60541666 | |

| Record name | (16beta,17alpha,18beta,20alpha)-11,17-Dimethoxy-16-(methoxycarbonyl)-18-[(3,4,5-trimethoxybenzoyl)oxy]-3,4-didehydroyohimban-4-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60541666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

643.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107052-60-8 | |

| Record name | (16beta,17alpha,18beta,20alpha)-11,17-Dimethoxy-16-(methoxycarbonyl)-18-[(3,4,5-trimethoxybenzoyl)oxy]-3,4-didehydroyohimban-4-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60541666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.